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Compound of Interest

Compound Name: (S)-1,1,1-Trifluoro-2-propanol

Cat. No.: B1588066

In the landscape of modern chemical research, particularly within pharmaceutical and
agrochemical development, chiral fluorinated alcohols have emerged as a class of molecules
with exceptional utility.[1] The strategic incorporation of fluorine into organic scaffolds can
profoundly influence their physical, chemical, and biological profiles.[1] The trifluoromethyl (—
CFs) group, in particular, is prized for its ability to enhance metabolic stability, increase
lipophilicity, and modulate the binding affinity of a molecule to its biological target.[1] When this
group is positioned at or near a stereogenic center, as in the case of (S)-1,1,1-Trifluoro-2-
propanol, it provides a powerful tool for introducing three-dimensional specificity. This is
paramount in drug development, where the different enantiomers of a chiral drug can exhibit
vastly different pharmacological and toxicological effects.[1]

(S)-1,1,1-Trifluoro-2-propanol, a colorless liquid with a distinct odor, is a chiral alcohol
featuring a trifluoromethyl group on the second carbon of the propanol chain.[2] This guide
serves as a technical resource for researchers, scientists, and drug development professionals,
offering an in-depth exploration of the synthesis, properties, and multifaceted roles of (S)-1,1,1-
Trifluoro-2-propanol as a versatile chiral building block, a unique solvent, and a valuable
reagent in the field of asymmetric synthesis.

Physicochemical and Spectroscopic Profile

The unique chemical behavior of (S)-1,1,1-Trifluoro-2-propanol is a direct consequence of its
molecular structure. The potent electron-withdrawing nature of the —CFs group significantly
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enhances the polarity and acidity of the adjacent hydroxyl group, distinguishing it from its non-
fluorinated counterpart, isopropanol.

Key Physicochemical Properties

Property Value Source
Molecular Formula CsHsFsO [21[31[4]
Molecular Weight 114.07 g/mol [2][3]
Appearance Colorless liquid [2][4]
Boiling Point 81-82 °C [5]
Density 1.259 g/mL at 25 °C [5]
Refractive Index (n20/D) 1.316 [5]
Chirality (S)-enantiomer [2]

Structural Confirmation and Conformational Analysis

The structure and conformation of 1,1,1-trifluoro-2-propanol have been elucidated through
spectroscopic methods. Microwave spectroscopy studies have revealed that the molecule
predominantly exists in a rotameric form stabilized by a weak intramolecular hydrogen bond
between the hydroxyl hydrogen and the fluorine atoms.[6] This interaction is primarily driven by
the attraction between the O-H and C-F bond dipoles.[6] Vibrational spectral analysis using IR
and Raman spectroscopy further corroborates these findings.[5]

Caption: Structure of (S)-1,1,1-Trifluoro-2-propanol.

Synthesis of Enantiopure (S)-1,1,1-Trifluoro-2-
propanol

The production of enantiomerically pure (S)-1,1,1-Trifluoro-2-propanol is critical for its
application in chiral chemistry. While chemical reduction of the precursor, 1,1,1-trifluoroacetone,
using agents like lithium aluminum hydride (LiAIHa4) is efficient, it invariably produces a racemic
mixture.[1][3] Therefore, stereoselective methods are required to obtain the desired (S)-
enantiomer.
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The two predominant strategies for achieving high enantiopurity are asymmetric catalytic
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Caption: Key synthetic routes to 1,1,1-Trifluoro-2-propanol.

Asymmetric Catalytic Hydrogenation

This approach utilizes chiral transition metal catalysts to stereoselectively reduce the prochiral
ketone, 1,1,1-trifluoroacetone.[1] The choice of metal (e.g., Ruthenium, Rhodium) and the
chiral ligand is crucial for achieving high enantioselectivity and yield. This method is a
cornerstone of modern asymmetric synthesis.

Biocatalytic Reduction

Biocatalysis offers a highly efficient and environmentally benign route to (S)-1,1,1-Trifluoro-2-
propanol and is particularly suitable for industrial-scale production.[7] This method employs
whole-cell microorganisms (such as baker's yeast) or isolated enzymes like alcohol
dehydrogenases (ADHSs) that stereoselectively reduce 1,1,1-trifluoroacetone.[7][8][9] The
process often utilizes a cofactor regeneration system, where a sacrificial alcohol like
isopropanol or a sugar like glucose is used to regenerate the necessary NAD(P)H cofactor.[1]

[7]

Experimental Protocol: Biocatalytic Synthesis of
(S)-1,1,1-Trifluoro-2-propanol

This protocol is a representative example of a whole-cell biocatalytic reduction.
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Objective: To synthesize (S)-1,1,1-Trifluoro-2-propanol with high enantiomeric excess using a

microorganism.

Materials:

Fermenter (5 L capacity)

Microorganism capable of stereoselective reduction (e.g., Hansenula polymorpha,
Cryptococcus curvatus)[7]

Growth Medium: lon-exchanged water, glucose, peptone, yeast extract, potassium
dihydrogenphosphate, dipotassium hydrogen phosphate.[8]

Substrate: 1,1,1-Trifluoroacetone
Extraction Solvent: e.g., Diethyl ether or Ethyl acetate
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate

Analytical Instruments: 1°F-NMR or Chiral GC/HPLC for purity and enantiomeric excess (ee)
determination.

Procedure:

Medium Preparation and Sterilization: Prepare the liquid growth medium according to
established formulations.[8] Charge the medium into the fermenter and sterilize via
autoclaving (e.g., 121°C for 60 minutes).[8]

Inoculation and Cultivation: After cooling, inoculate the sterile medium with a pre-culture of
the selected microorganism. Cultivate the cells under controlled conditions (e.g., temperature
20-30°C, pH 6.0-9.0) until a suitable cell density is reached.[7]

Bioreduction: Add the substrate, 1,1,1-trifluoroacetone, to the culture. The substrate can be
added in batches or continuously to avoid toxicity to the cells.[7] Glucose in the medium
often serves as the energy source for cofactor regeneration.[7]

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and
analyzing the consumption of the ketone and formation of the alcohol via GC or NMR. The
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reaction is typically run for 24-168 hours.[8]

e Product Isolation: Once the reaction reaches completion (e.g., >95% conversion), the
product can be isolated.[8] A common industrial method is direct distillation from the reaction
solution.[7] Alternatively, the cells can be removed by centrifugation or filtration, followed by
solvent extraction of the aqueous phase.

 Purification and Analysis: The combined organic extracts are dried over an anhydrous drying
agent, filtered, and the solvent is removed under reduced pressure. The crude product can
be further purified by distillation.

o Characterization: Confirm the identity of the product using spectroscopic methods (*H NMR,
19F NMR, MS).[10][11] Determine the enantiomeric purity (ee) using chiral HPLC or chiral
GC analysis, which can achieve values greater than 98% ee.[7]

Core Applications in Asymmetric Synthesis

The true value of (S)-1,1,1-Trifluoro-2-propanol lies in its application as a versatile tool for
constructing complex chiral molecules.

A Versatile Chiral Building Block

As a chiral building block, (S)-1,1,1-Trifluoro-2-propanol serves as a key intermediate for
introducing the (S)-CFs-substituted stereocenter into a wide range of biologically active
molecules, including pharmaceuticals and agrochemicals.[1][8] The hydroxyl group is a
convenient handle for further chemical transformations.

Representative Transformation: Nucleophilic Substitution

The hydroxyl group can be readily converted into a good leaving group or replaced via
nucleophilic substitution. For instance, reaction with thionyl chloride (SOCIz2) produces
(S)-1,1,1-trifluoro-2-chloropropane. The mechanism proceeds through a chlorosulfite ester
intermediate, allowing for the synthesis of other chiral derivatives.[1]

A Unique Chiral Solvent and Additive

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to have profound
effects on reaction pathways and enantioselectivity due to their unique properties of high
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polarity and strong hydrogen-bonding capabilities.[1] (S)-1,1,1-Trifluoro-2-propanol, being
both fluorinated and chiral, can act as a chiral solvent or additive to influence the
stereochemical outcome of a reaction. In this role, it can help create a chiral environment that
favors the formation of one enantiomer of the product over the other. For example, its use as
an additive has been shown to be crucial for achieving high enantioselectivity in certain metal-
catalyzed fluorination reactions.[12]

Application in Chiral Resolution

Chiral resolution is a classical technique for separating a racemic mixture into its constituent
enantiomers.[13] This is often achieved by reacting the racemate with a chiral resolving agent
to form a pair of diastereomers, which, having different physical properties, can be separated
by methods like crystallization.[13]

(S)-1,1,1-Trifluoro-2-propanol can be used to resolve racemic acids. By esterifying the

racemic acid with (S)-1,1,1-Trifluoro-2-propanol, a mixture of diastereomeric esters is formed.
These diastereomers can then be separated using standard chromatographic techniques (e.g.,
silica gel chromatography or preparative HPLC). Subsequent hydrolysis of the separated esters

yields the enantiomerically pure acids.
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Caption: Workflow for chiral resolution using (S)-TFIP.

Conclusion and Future Outlook

(S)-1,1,1-Trifluoro-2-propanol is far more than a simple fluorinated solvent. Its unique
combination of a stereogenic center and an electron-withdrawing trifluoromethyl group makes it
a privileged molecule in chiral chemistry. From its role as a fundamental building block in the
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synthesis of complex pharmaceuticals to its application as a stereodirecting solvent and
resolving agent, its utility is both broad and impactful. The development of efficient, scalable,
and green synthetic routes, particularly through biocatalysis, has made this valuable synthon
more accessible for industrial applications. As the demand for enantiomerically pure fluorinated
compounds continues to grow, the importance of (S)-1,1,1-Trifluoro-2-propanol in the toolbox
of the modern synthetic chemist is set to increase even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chiral-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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